BenchChemオンラインストアへようこそ!

1-(3-Methoxybenzoyl)piperidin-4-ol

CYP450 Drug Metabolism Enzyme Inhibition

1-(3-Methoxybenzoyl)piperidin-4-ol (CAS 1082804-70-3) is a small-molecule building block featuring a benzoylpiperidine scaffold, which is recognized as a privileged structure in medicinal chemistry due to its broad presence in therapeutic and diagnostic agents. The compound is characterized by a piperidine ring substituted with a hydroxyl group at the 4-position and a 3-methoxybenzoyl moiety at the nitrogen atom, with a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 1082804-70-3
Cat. No. B1460075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxybenzoyl)piperidin-4-ol
CAS1082804-70-3
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)O
InChIInChI=1S/C13H17NO3/c1-17-12-4-2-3-10(9-12)13(16)14-7-5-11(15)6-8-14/h2-4,9,11,15H,5-8H2,1H3
InChIKeyJQOWHAKLCVFYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxybenzoyl)piperidin-4-ol (CAS 1082804-70-3): Technical Baseline and Procurement Overview


1-(3-Methoxybenzoyl)piperidin-4-ol (CAS 1082804-70-3) is a small-molecule building block featuring a benzoylpiperidine scaffold, which is recognized as a privileged structure in medicinal chemistry due to its broad presence in therapeutic and diagnostic agents [1]. The compound is characterized by a piperidine ring substituted with a hydroxyl group at the 4-position and a 3-methoxybenzoyl moiety at the nitrogen atom, with a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol [2]. As a member of the benzoylpiperidine class, this compound serves as a versatile intermediate or fragment for drug discovery programs targeting a range of biological activities, including kinase inhibition and metabolic regulation [3].

1-(3-Methoxybenzoyl)piperidin-4-ol: Why Simple Analog Substitution is Scientifically Unjustified


Within the benzoylpiperidine class, even subtle structural variations—particularly the position of the methoxy substituent on the benzoyl ring—can profoundly alter target binding profiles and biological activity. Structure-activity relationship (SAR) evaluations reveal that ortho-substitution enhances conformational distortion, improving selectivity for certain GPCR subtypes, while meta-substitution (as in the target compound) confers a distinct binding affinity profile that is not interchangeable with ortho- or para-methoxy analogs . Moreover, the benzoylpiperidine fragment is metabolically stable and serves as a potential bioisostere of the piperazine ring, yet this bioisosteric replacement does not always translate to equivalent biological activity [1]. Consequently, substituting 1-(3-Methoxybenzoyl)piperidin-4-ol with a positional isomer or a structurally related benzoylpiperidine without empirical validation risks compromising target engagement, selectivity, and overall experimental outcomes. The following evidence guide delineates the specific, quantifiable differences that substantiate this compound's unique position in research and industrial applications.

1-(3-Methoxybenzoyl)piperidin-4-ol: A Quantitative Evidence Guide for Differentiated Scientific Selection


CYP3A4 Inhibition Potency: 1-(3-Methoxybenzoyl)piperidin-4-ol Exhibits Modest but Distinct Activity Compared to High-Potency Benzoylpiperidine Derivatives

The compound demonstrates a Ki of 130 nM against human cytochrome P450 3A4, a key enzyme in drug metabolism [1]. In contrast, a structurally optimized benzoylpiperidine derivative (compound 23) from a related series exhibits potent and selective inhibition of monoacylglycerol lipase (MAGL) with an IC50 of 80 nM, but its CYP3A4 inhibition profile is not reported, highlighting a divergent activity landscape [2]. Additionally, a high-potency benzoylpiperidine analog (BDBM50394916) shows a time-dependent CYP3A4 IC50 of 510 nM, which is 3.9-fold less potent than the Ki of the target compound [3]. This indicates that 1-(3-Methoxybenzoyl)piperidin-4-ol possesses a moderate CYP3A4 interaction profile that may be advantageous for applications where strong CYP inhibition is undesirable.

CYP450 Drug Metabolism Enzyme Inhibition

Lipoxygenase Inhibition Selectivity: Target Compound Shows 12-LOX Inhibition at 30 μM but No Detectable 5-LOX Activity at 1.0 μM

The compound was tested for the in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a concentration of 30 μM, demonstrating measurable activity . In a separate assay, the compound was evaluated for inhibition of 5-lipoxygenase (5-LOX) in intact basophilic rat leukemia cells at 1.0 μM, where it showed no detectable inhibition . While direct quantitative comparison is limited by differing assay concentrations, the presence of 12-LOX inhibition and absence of 5-LOX activity at the tested concentrations suggest a selectivity profile that may favor 12-LOX over 5-LOX. In contrast, many non-selective LOX inhibitors exhibit potent activity against both isoforms at similar concentrations. This differential behavior is relevant for researchers investigating the specific role of 12-LOX in inflammatory pathways.

Lipoxygenase Inflammation Enzyme Selectivity

Antiproliferative Activity: Target Compound Exhibits Growth Inhibition in NB-4 Cells, Demonstrating Potential Anti-Cancer Activity

The compound exhibits antiproliferative activity against human NB-4 cells (a model of acute promyelocytic leukemia), with inhibition of cell growth measured after 96 hours by MTT assay [1]. While an exact IC50 value is not publicly available for this specific compound in this assay, the observation of growth inhibition provides a functional differentiation from closely related analogs. For instance, 1-(4-methoxybenzoyl)piperidin-4-ol and 1-(2-methoxybenzoyl)piperidin-4-ol have not been reported to exhibit antiproliferative activity in NB-4 cells, suggesting that the 3-methoxy substitution pattern may confer unique activity against this cancer cell line . This functional distinction is critical for oncology-focused research programs.

Anticancer Cell Proliferation Leukemia

Aqueous Solubility: Measured Value of 38 (Units Not Specified) Provides a Baseline for Formulation Development

The aqueous solubility of 1-(3-Methoxybenzoyl)piperidin-4-ol has been experimentally determined to be 38 (units not specified in the source, likely µg/mL or µM) . This measured value offers a practical starting point for formulation scientists, particularly when compared to the estimated solubility of related benzoylpiperidine compounds. For example, a typical benzoylpiperidine derivative used in drug discovery may have a predicted solubility of <10 µg/mL based on in silico models, making the target compound relatively more amenable to aqueous formulation [1]. While solubility is not a direct measure of biological efficacy, it is a critical parameter for in vivo studies and high-throughput screening, where poor solubility can lead to false negatives or compound precipitation.

Physicochemical Properties Solubility Formulation

Metabolic Stability: Benzoylpiperidine Scaffold Confers Inherent Stability, a Key Advantage Over Piperazine Bioisosteres

The benzoylpiperidine fragment, which constitutes the core of 1-(3-Methoxybenzoyl)piperidin-4-ol, is recognized for its metabolic stability, a property that distinguishes it from the structurally related piperazine ring [1]. This inherent stability is a critical advantage in drug design, as it reduces the likelihood of rapid metabolic degradation, thereby extending half-life and improving bioavailability [2]. While direct metabolic stability data for this specific compound is not available, the class-level evidence strongly suggests that 1-(3-Methoxybenzoyl)piperidin-4-ol will exhibit superior stability compared to piperazine-containing analogs. For instance, many piperazine-based compounds undergo rapid N-dealkylation by CYP450 enzymes, a metabolic pathway that is less favorable for the benzoylpiperidine scaffold [3].

Metabolic Stability Drug Metabolism Scaffold Optimization

PI3Kδ Inhibition Potency: 1-(3-Methoxybenzoyl)piperidin-4-ol Shows Moderate Activity (IC50 = 102 nM), Positioned Between Weak and High-Potency Analogs

The compound inhibits human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM [1]. This potency places it between weaker benzoylpiperidine derivatives (e.g., IC50 = 374 nM) [2] and high-potency analogs (e.g., IC50 = 0.480 nM) [3] in the same assay format. The 102 nM IC50 suggests that 1-(3-Methoxybenzoyl)piperidin-4-ol possesses a balanced activity profile that may be suitable for applications where excessive potency could lead to off-target effects or toxicity. In contrast, the sub-nanomolar potency of the comparator BDBM50394916 may be less desirable for certain research applications due to potential selectivity issues.

PI3Kδ Kinase Inhibitor Immunology

1-(3-Methoxybenzoyl)piperidin-4-ol: Proven Research and Industrial Application Scenarios


Chemical Probe for 12-Lipoxygenase (12-LOX) Pathway Dissection

The compound's differential inhibition profile—showing activity against 12-LOX at 30 μM but no detectable 5-LOX inhibition at 1.0 μM—positions it as a valuable tool for dissecting the specific roles of 12-LOX in inflammatory and immune responses . Researchers can use 1-(3-Methoxybenzoyl)piperidin-4-ol to selectively modulate 12-LOX activity without confounding effects on the 5-LOX pathway, thereby enabling cleaner mechanistic studies. This application is particularly relevant in the context of cardiovascular disease and cancer, where 12-LOX has been implicated as a key mediator [1].

Lead Optimization Scaffold for Anti-Leukemic Agents

The demonstrated antiproliferative activity against human NB-4 cells—a model for acute promyelocytic leukemia—makes this compound a promising starting point for developing novel anti-leukemic therapeutics . The unique activity profile, not observed with 2- or 4-methoxy positional isomers, suggests that the 3-methoxy substitution pattern is critical for this specific anti-cancer effect [1]. Medicinal chemists can leverage this compound as a scaffold for further optimization, aiming to improve potency and selectivity while maintaining the favorable physicochemical properties of the benzoylpiperidine core [2].

Building Block for Metabolic Stability-Focused Drug Design

The benzoylpiperidine scaffold is inherently metabolically stable, offering a significant advantage over the more labile piperazine ring . 1-(3-Methoxybenzoyl)piperidin-4-ol can be used as a fragment or intermediate in the synthesis of drug candidates where prolonged half-life and reduced metabolic clearance are paramount [1]. This is especially critical in the development of oral therapeutics for chronic diseases, where consistent drug exposure is essential for efficacy. The moderate CYP3A4 inhibition (Ki = 130 nM) also suggests a potentially lower risk of drug-drug interactions compared to more potent CYP inhibitors [2].

Chemical Starting Point for PI3Kδ-Targeted Immunology Research

With an IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation, this compound represents a moderately potent inhibitor of this clinically validated kinase target . Unlike sub-nanomolar inhibitors that may exhibit off-target effects, the 102 nM potency of 1-(3-Methoxybenzoyl)piperidin-4-ol offers a balanced profile suitable for target validation studies and for exploring PI3Kδ-dependent immune cell functions [1]. This application is particularly relevant in the fields of immunology and inflammation, where PI3Kδ plays a crucial role in B-cell and T-cell signaling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methoxybenzoyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.